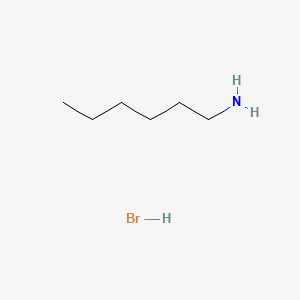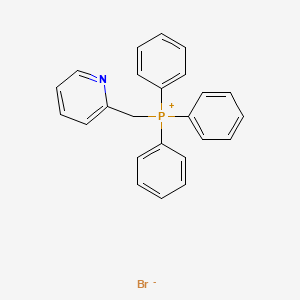
Triphenyl-(2-pyridinylmethyl)phosphonium bromide
Overview
Description
Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a chemical compound with the CAS Number: 73870-22-1 . It has a molecular weight of 434.32 and its IUPAC name is triphenyl (2-pyridinylmethyl)phosphonium bromide . The compound is typically stored at 4°C in a sealed storage, away from moisture .
Molecular Structure Analysis
The InChI code for Triphenyl-(2-pyridinylmethyl)phosphonium bromide is 1S/C24H21NP.BrH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a solid at room temperature . The compound should be stored at 4°C in a sealed storage, away from moisture .Scientific Research Applications
Chemosensors
The compound is used in the development of chemosensors, particularly for pH detection. Its structural features allow it to interact with various analytes, making it suitable for creating sensitive and selective sensors .
Antiviral Research
Researchers have explored the use of Triphenyl-(2-pyridinylmethyl)phosphonium bromide in antiviral research. It can serve as a precursor for synthesizing compounds that inhibit the protease activity of viruses like human cytomegalovirus (HCMV) .
Phase Transfer Catalysis
It finds application as a phase transfer catalyst in processes like ultrasound-assisted oxidative desulfurization of liquid fuels. This technique is crucial for removing sulfur compounds from fuels, thus reducing pollution .
Photopolymerization
Triphenyl-(2-pyridinylmethyl)phosphonium bromide can be used in photopolymerization processes. It acts as a photoinitiator, starting the polymerization process upon exposure to light, which is valuable in materials science .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
triphenyl(pyridin-2-ylmethyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.BrH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCECZWKGWRJAFG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454856 | |
| Record name | AG-G-92843 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl-(2-pyridinylmethyl)phosphonium bromide | |
CAS RN |
73870-22-1 | |
| Record name | AG-G-92843 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)

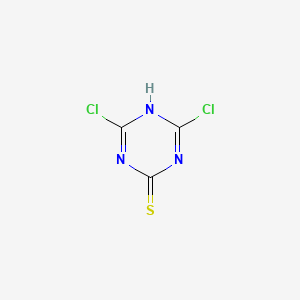



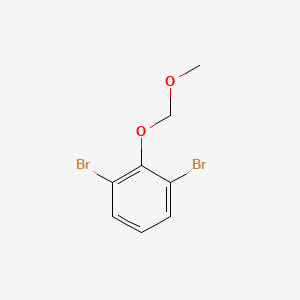

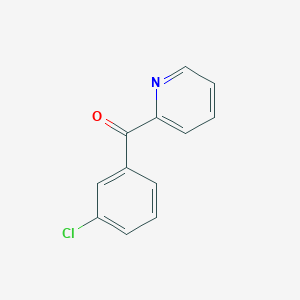
![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)



